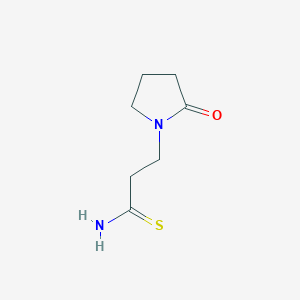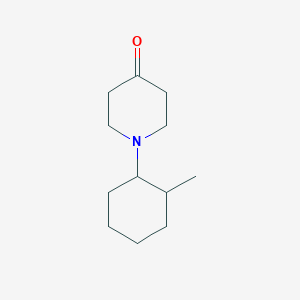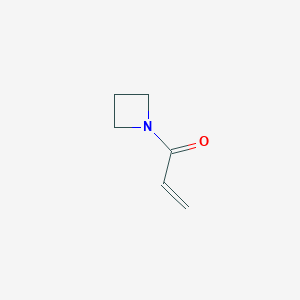
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide, also known as N-Cyclohexyl-2-cyano-3-aminoisoindoline or CCI, is an organic compound that is widely used in laboratory experiments due to its unique properties. CCI is a versatile organic compound that can be used in a variety of different applications, from synthesis to therapeutic applications.
Applications De Recherche Scientifique
CCI has a wide range of scientific research applications, including its use in organic synthesis, as a catalyst for the synthesis of various compounds, and as a reagent for the modification of proteins. Additionally, CCI has been used in the synthesis of various biologically active compounds, including antibiotics, antivirals, and anti-cancer drugs. CCI has also been used in the synthesis of polymers and has been explored as a potential drug delivery system.
Mécanisme D'action
The mechanism of action of CCI is not fully understood, however, it is known to interact with various proteins and enzymes in the body. It is thought to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, CCI has been shown to interact with certain receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCI have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that CCI can inhibit the activity of certain enzymes, which can lead to changes in the expression of certain genes. Additionally, CCI has been shown to interact with certain receptors, which can lead to changes in the expression of certain genes. In vivo studies have demonstrated that CCI can affect the metabolism of certain drugs, as well as the expression of certain genes. Additionally, CCI has been shown to affect the immune system, leading to changes in the expression of certain genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CCI in laboratory experiments is its versatility. CCI can be used in a variety of different applications, from synthesis to therapeutic applications. Additionally, CCI is relatively easy to synthesize and is generally inexpensive. However, there are some limitations to using CCI in laboratory experiments. For example, CCI can be toxic at high concentrations, and it can be difficult to synthesize in large quantities. Additionally, CCI can be difficult to purify and can be unstable in certain solvents.
Orientations Futures
The potential future directions for CCI are numerous. For example, CCI could be further explored as a potential drug delivery system, as well as a potential therapeutic agent. Additionally, CCI could be further explored as a catalyst for the synthesis of various compounds, as well as a reagent for the modification of proteins. Furthermore, CCI could be further explored as a potential inhibitor of certain enzymes, as well as a potential modulator of certain gene expression pathways. Finally, CCI could be further explored as a potential therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
The synthesis of CCI involves the condensation of cyclohexanone and 3-amino-1H-isoindol-1-ylidene in the presence of an acid catalyst. This reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile. The reaction is typically carried out at temperatures between 60-100°C and is generally completed within a few hours. The product of the reaction is a white solid that is soluble in organic solvents and can be purified by recrystallization.
Propriétés
IUPAC Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-10-14(17(22)20-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(19)21-15/h4-5,8-9,11H,1-3,6-7H2,(H2,19,21)(H,20,22)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZQSIGSNYVRO-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)




![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)
